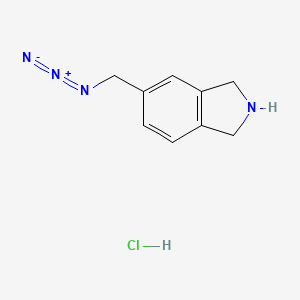

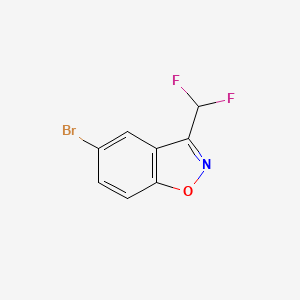

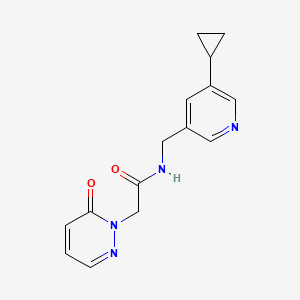

5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azidomethyl groups are commonly used in the synthesis of various organic compounds due to their reactivity . They can be incorporated into molecules to modify their properties or to serve as a functional group for further reactions .

Synthesis Analysis

The synthesis of azidomethyl compounds often involves the reaction of an appropriate precursor molecule with an azide ion . The specific synthesis pathway would depend on the structure of the precursor molecule and the desired product .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various analytical techniques such as X-ray diffraction . The exact structure of “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would need to be determined experimentally .

Chemical Reactions Analysis

Azidomethyl compounds can participate in a variety of chemical reactions, including those involving the azide group . The specific reactions that “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” can undergo would depend on its molecular structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined using various analytical techniques . The specific properties of “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would need to be determined experimentally .

科学的研究の応用

Heterocycle Synthesis

Organic azides, including EN300-26864074, play a crucial role in synthesizing various heterocycles. These include five-membered rings (e.g., pyrroles) and those with two heteroatoms (e.g., pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines) .

Radiation-Mediated Anticancer Properties

Researchers have explored the use of azidomethyl pyrimidine derivatives (such as AmdU and AmdC) for their potential anticancer properties. These compounds could enhance radiation-induced damage in genomic DNA, leading to novel therapeutic approaches .

Azido-Modified Nucleosides

EN300-26864074 can be considered an azido-modified nucleoside. Azidoadenosine, for instance, can be synthesized from commercially available chloroadenosine. These modified nucleosides find applications in drug development and chemical biology .

One-Pot Domino Reactions

The azido group in EN300-26864074 participates in one-pot domino reactions, allowing efficient synthesis of complex heterocycles. These reactions involve multiple steps occurring sequentially in a single reaction vessel .

Chemoselectivity Favoring C-H and C-N Bonds

EN300-26864074, when used as a substrate, can selectively react with specific C-H and C-N bonds. Understanding these chemoselective processes is essential for designing efficient synthetic routes .

Cycloaddition Reactions

Azides, including EN300-26864074, participate in cycloaddition reactions. For example, the [3+2] cycloaddition allows the construction of diverse heterocyclic frameworks. These reactions are valuable in drug discovery and materials science .

作用機序

The mechanism of action of a compound refers to how it interacts with biological systems. For pharmaceutical compounds, this often involves binding to a specific receptor or enzyme . The mechanism of action of “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some azidomethyl compounds can be explosive under certain conditions . Appropriate safety precautions should be taken when handling "5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride" .

将来の方向性

The future directions for research on “5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride” would depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, further studies could focus on its mechanism of action and potential therapeutic uses .

特性

IUPAC Name |

5-(azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-13-12-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,4-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZCOLILQQMEMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azidomethyl)-2,3-dihydro-1H-isoindole;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2753323.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2753324.png)

![(2R,3S)-2-Cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2753335.png)

![1-(Benzenesulfonyl)-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2753336.png)

![5-benzyl-2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2753338.png)